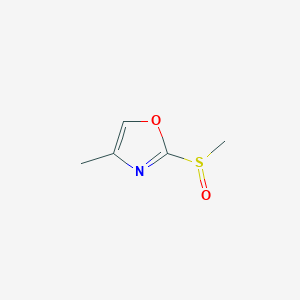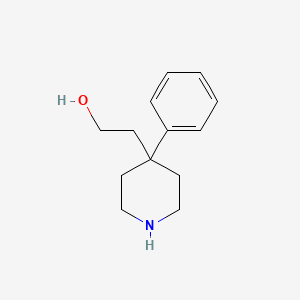
7-chloro-1H-isochromen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-chloro-1H-isochromen-1-one: is a chemical compound with the molecular formula C9H5ClO2 . It is a derivative of 1H-2-benzopyran-1-one, where a chlorine atom is substituted at the 7th position of the benzopyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-isochromen-1-one typically involves the chlorination of 1H-2-benzopyran-1-one. One common method is the reaction of 1H-2-benzopyran-1-one with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, resulting in the substitution of a chlorine atom at the 7th position of the benzopyran ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions: 7-chloro-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
科学的研究の応用
Chemistry: 7-chloro-1H-isochromen-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in research to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their pharmacological properties. They are investigated for their potential use in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are employed in the formulation of various products.
作用機序
The mechanism of action of 7-chloro-1H-isochromen-1-one and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways.
類似化合物との比較
1H-2-Benzopyran-1-one: The parent compound without the chlorine substitution.
7-Bromo-1H-2-benzopyran-1-one: A similar compound with a bromine atom instead of chlorine.
7-Fluoro-1H-2-benzopyran-1-one: A similar compound with a fluorine atom instead of chlorine.
Uniqueness: 7-chloro-1H-isochromen-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H5ClO2 |
|---|---|
分子量 |
180.59 g/mol |
IUPAC名 |
7-chloroisochromen-1-one |
InChI |
InChI=1S/C9H5ClO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H |
InChIキー |
MFBFJLYXDWGCKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=COC2=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-Propyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B8678164.png)

![Methyl 4-[(5-bromo-2-cyclopropyl-1,3-oxazol-4-yl)methoxy]benzoate](/img/structure/B8678185.png)





![N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide](/img/structure/B8678229.png)
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-ol](/img/structure/B8678230.png)




